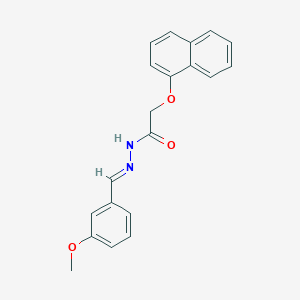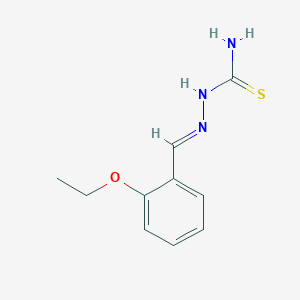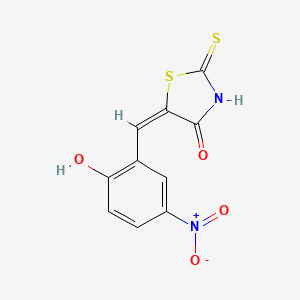
2-Nitro-2-phenylindene-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-2-phenylindene-1,3-dione is an organic compound with the molecular formula C15H9NO4. It is a derivative of indane-1,3-dione, which is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-2-phenylindene-1,3-dione typically involves the nitration of 2-phenylindene-1,3-dione. The reaction is carried out using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions usually require maintaining a low temperature to control the exothermic nature of the nitration process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and controlled reaction conditions to ensure high yield and purity of the final product. The compound is then purified using standard techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Nitro-2-phenylindene-1,3-dione undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Reduction: 2-Amino-2-phenylindene-1,3-dione.
Substitution: Halogenated derivatives of this compound.
Oxidation: Various oxidized products depending on the extent of oxidation.
Aplicaciones Científicas De Investigación
2-Nitro-2-phenylindene-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Nitro-2-phenylindene-1,3-dione involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules such as proteins and DNA. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylindene-1,3-dione: A closely related compound with similar structural properties but without the nitro group.
Indane-1,3-dione: The parent compound, which is widely used in various applications.
2-Amino-2-phenylindene-1,3-dione: The reduced form of 2-Nitro-2-phenylindene-1,3-dione.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C15H9NO4 |
|---|---|
Peso molecular |
267.24 g/mol |
Nombre IUPAC |
2-nitro-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C15H9NO4/c17-13-11-8-4-5-9-12(11)14(18)15(13,16(19)20)10-6-2-1-3-7-10/h1-9H |
Clave InChI |
SZEZISNSHMXCSS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,5-Dimethyl-phenylamino)-methyl]-isoindole-1,3-dione](/img/structure/B11988715.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11988721.png)
![N'-[(E)-(3,5-Ditert-butyl-4-methylphenyl)methylidene]-2-(2-methyl-1H-benzimidazol-1-YL)acetohydrazide](/img/structure/B11988724.png)
![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoate](/img/structure/B11988730.png)
![2-(4-Bromophenyl)-9-chloro-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988735.png)

![4-methyl-N'-[(E)-(4-methylphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11988748.png)
![2,4,5,7-tetranitro-9-[4-(undecyloxy)benzylidene]-9H-fluorene](/img/structure/B11988754.png)



![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11988789.png)


